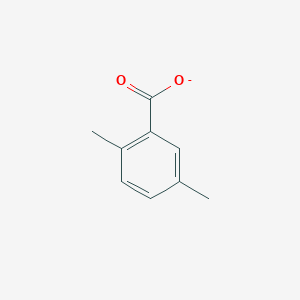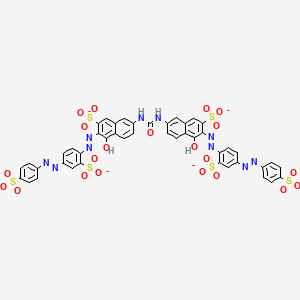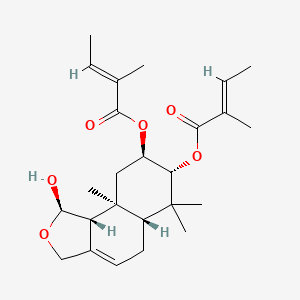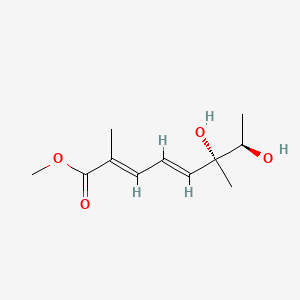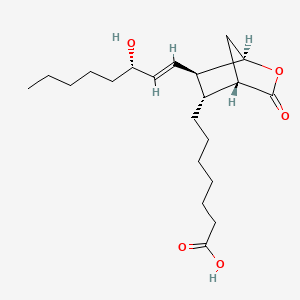
(S,E)-Zearalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S, e)-Zearalenone, also known as zearalenone, belongs to the class of organic compounds known as zearalenones. These are macrolides which contains a fourteen-member lactone fused to 1, 3-dihydroxybenzene (S, e)-Zearalenone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (S, e)-zearalenone is primarily located in the membrane (predicted from logP) (S, e)-Zearalenone is a potentially toxic compound.
15,17-dihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),2,15,17-tetraene-7,13-dione is a macrolide and a member of resorcinols.
Wissenschaftliche Forschungsanwendungen
Immunotoxicity and Endocrine Disruption : ZEA exhibits immunotoxic properties, affecting immune function in animals. It causes thymic atrophy and impairs acquired immune responses and macrophage activity, acting similarly to estrogen and certain endocrine disruptors (Hueza et al., 2014).
Reproductive Toxicity : ZEA induces apoptosis and autophagy in Leydig cells, impairing reproductive functions. It activates a mitochondria-mediated apoptotic pathway in these cells, leading to reduced sperm concentration, viability, motility, and increased DNA damage in spermatogenic cells (Wang et al., 2014); (Pang et al., 2017).
Genotoxicity and Carcinogenicity : ZEA has shown genotoxic effects, forming DNA adducts in various tissues. It induces hepatocellular adenomas in mice, highlighting its potential carcinogenic risk (Pfohl‐Leszkowicz et al., 1995).
Estrogenic Effects on Neurological and Reproductive Systems : ZEA can act as an estrogen agonist in the brain, influencing sexual behavior and the expression of progestin receptors in female rats. It mimics estradiol's effects, although with less potency (Turcotte et al., 2005).
Mechanisms of Toxicity : Studies reveal ZEA's various toxicological mechanisms, including oxidative stress, DNA damage, and endocrine disruption, affecting liver, immune system, and reproductive organs (Metzler et al., 2010).
Bioactivation and Biotransformation : Research shows that ZEA undergoes bioactivation in animal systems, particularly in pigs, enhancing its estrogenic potency. This transformation is critical in understanding its toxicological impact (Malekinejad et al., 2005).
Mycotoxin Neutralization : Studies indicate the potential of certain bacteria, like Lactococcus lactis and Bifidobacterium sp., in neutralizing ZEA, suggesting avenues for mitigating its impact in contaminated food products (Król et al., 2017).
Environmental Occurrence and Health Risk : ZEA's presence in water sources and its impact on environmental health have been explored, highlighting the need for regular monitoring and assessment of this mycotoxin in ecosystems (Gromadzka et al., 2009).
Eigenschaften
CAS-Nummer |
7645-23-0 |
|---|---|
Molekularformel |
C18H22O5 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+ |
InChI-Schlüssel |
MBMQEIFVQACCCH-XVNBXDOJSA-N |
Isomerische SMILES |
CC1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 |
SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Kanonische SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
melting_point |
164-165°C |
| 17924-92-4 | |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine](/img/structure/B1239333.png)
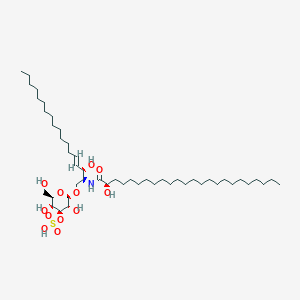

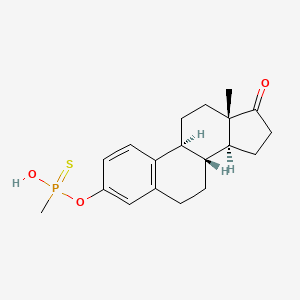
![(E)-but-2-enedioic acid;methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]benzoate](/img/structure/B1239340.png)
![1-(6-Methyl-2,4-dimethylpyridine-3-yl)-3-cycloheptyl-3-[4-[4-fluorophenoxy]benzyl]urea](/img/structure/B1239342.png)

